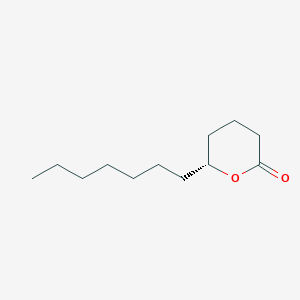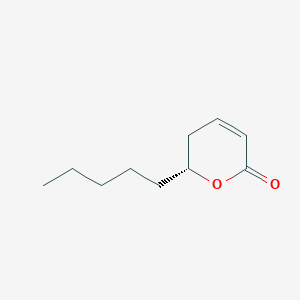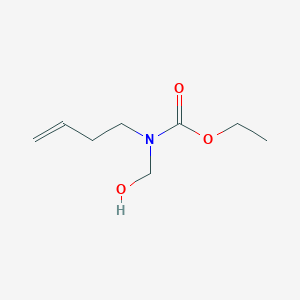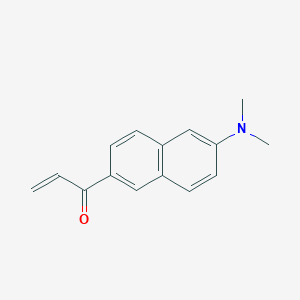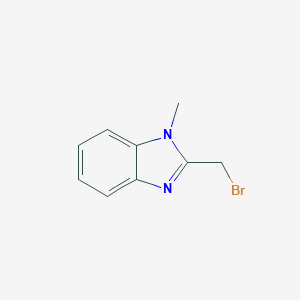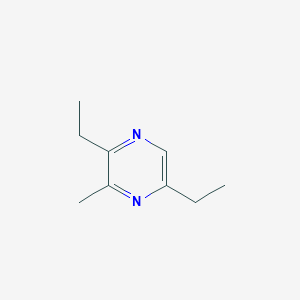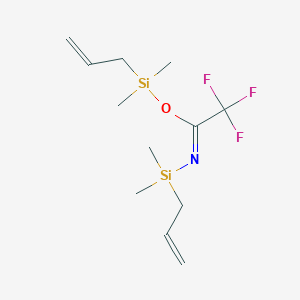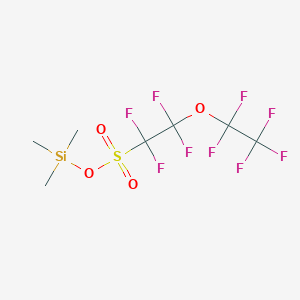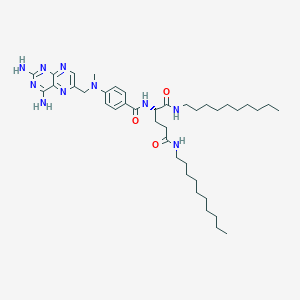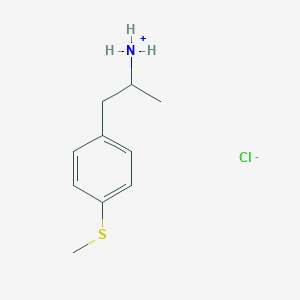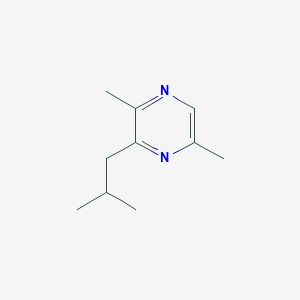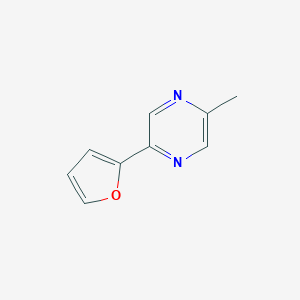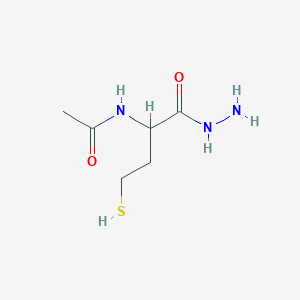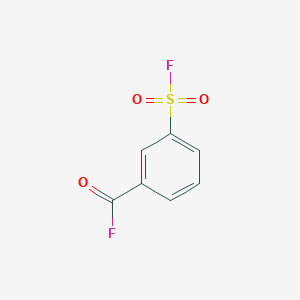
Chloro-(4-phenylphenyl)-di(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-(4-phenylphenyl)-di(propan-2-yl)silane is a compound that falls within the class of chlorosilanes, which are known for their versatility in organic synthesis and material science. Although the specific compound is not directly studied in the provided papers, the general behavior and reactivity of chlorosilanes can be inferred from the research on similar compounds.
Synthesis Analysis
The synthesis of chlorosilanes can be achieved through various methods. One such method is the Friedel–Crafts type cycloalkylation of biphenyl with (dichloroalkyl)chlorosilanes, which can produce fluorenyl-substituted chlorosilanes . Another approach involves the photocatalytic activation of hydrosilanes to silyl chlorides using neutral eosin Y as a photocatalyst and dichloromethane as a chlorinating agent . These methods highlight the potential pathways for synthesizing complex chlorosilanes, including Chloro-(4-phenylphenyl)-di(propan-2-yl)silane.
Molecular Structure Analysis
The molecular structure of chlorosilanes can be quite complex, as seen in the synthesis and characterization of new dinuclear pentacoordinate silicon(IV) complexes with bridging imido-nitrogen ligand atoms . These structures are typically characterized using techniques such as single-crystal X-ray diffraction and solid-state NMR spectroscopy, which provide detailed insights into the arrangement of atoms within the molecule.
Chemical Reactions Analysis
Chlorosilanes can undergo various chemical reactions, including substituent exchange reactions in the presence of aluminum chloride, as studied with chloro(ethyl)silanes and chloro(phenyl)silanes . These reactions can lead to the formation of new chlorosilane compounds with different substituents attached to the silicon atom. Additionally, the reductive coupling of chlorosilanes by lithium can be used for the synthesis of organosilane polymers, although side reactions such as silylation of the phenyl ring can occur .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorosilanes are influenced by their molecular structure and the substituents attached to the silicon atom. These properties can be analyzed using various spectroscopic techniques, including UV, IR, and NMR spectroscopy . The reactivity of chlorosilanes can vary depending on the number of methyl groups on the silicon atom and the alkyl chain length, as demonstrated in the synthesis of fluorenyl-substituted chlorosilanes .
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
- Organoboration and Hydroboration Reactions : Silane derivatives undergo organoboration and hydroboration reactions, leading to the formation of siloles and silacyclobutene derivatives. This demonstrates their utility in synthesizing complex silicon-containing cyclic compounds, which are of interest in organic synthesis and materials science (Khan et al., 2009).
Coordination Chemistry
- Coordination Networks : Tetrahedral silane building blocks, such as tetrakis(4-cyanophenyl)silane, form coordination networks with silver ions, showcasing the potential of silanes in constructing extended solid structures with specific electronic or photonic properties (Liu & Tilley, 1997).
Electronics and Photonics
- Electron Transporting Materials : Silane derivatives with wide energy gaps and different electron-withdrawing groups have been synthesized for use as electron transporting materials in organic electrophosphorescent devices, highlighting their importance in developing efficient and high-performance electronic devices (Chung et al., 2015).
Material Science
- Polymeric Materials : Research on polysilylmethanes, which are precursors for amorphous hydrogenated silicon/carbon alloys (a-SiC:H), provides a route to materials with potential applications in semiconductors and coatings, showcasing the versatility of silane compounds in material science applications (Hager et al., 1989).
Chemical Bonding and Stability
- Stability Studies : Investigations into the stability of silicon-carbon bonds in ar-chlorinated silanes under various conditions help in understanding the reactivity and durability of silane-based materials, crucial for their applications in harsh environments (Andrianov & Odinets, 1957).
Safety And Hazards
As Chloro-(4-phenylphenyl)-di(propan-2-yl)silane is not intended for human or veterinary use, it should be handled with care to avoid exposure1. Specific safety and hazard information should be provided by the manufacturer or supplier.
Zukünftige Richtungen
The future directions for research on Chloro-(4-phenylphenyl)-di(propan-2-yl)silane could include exploring its potential applications in various fields, such as materials science or medicinal chemistry. However, more research is needed to fully understand its properties and potential uses.
Eigenschaften
IUPAC Name |
chloro-(4-phenylphenyl)-di(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClSi/c1-14(2)20(19,15(3)4)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDGQTFEGJDSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(C(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro-(4-phenylphenyl)-di(propan-2-yl)silane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

